calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

Description

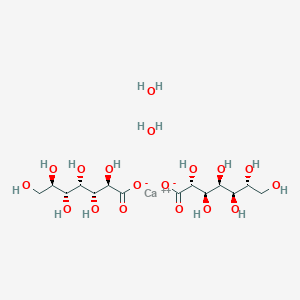

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate (molecular formula: C₁₃H₂₄CaO₁₅, molecular weight: 460.40 g/mol) is a calcium salt of D-glycero-D-gulo-heptonic acid, with two water molecules of hydration . It is also known as calcium glucoheptonate and is used pharmaceutically as a calcium supplement, particularly in intravenous formulations . The compound is characterized by its high solubility in water, attributed to its seven hydroxyl groups and carboxylate moiety, which facilitate strong hydrogen bonding and metal coordination .

Properties

Molecular Formula |

C14H30CaO18 |

|---|---|

Molecular Weight |

526.45 g/mol |

IUPAC Name |

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1 |

InChI Key |

JBMIEBJMNFOKBC-JRLDONDGSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate typically involves the reaction of hexahydroxyheptanoic acid with a calcium source, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium to facilitate the formation of the dihydrate form. The general reaction conditions include:

Temperature: Room temperature to 50°C

pH: Neutral to slightly basic

Solvent: Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves:

- Dissolving hexahydroxyheptanoic acid in water.

- Adding a calcium source gradually while maintaining the desired pH and temperature.

- Allowing the reaction to proceed until the formation of the dihydrate is complete.

- Filtering and drying the product to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Scientific Research Applications

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is utilized across several scientific fields:

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic reactions due to its multiple hydroxyl groups that can participate in chemical transformations.

- Source of Calcium Ions : It is used in analytical chemistry as a source of calcium ions for various assays.

Biology

- Cell Proliferation Studies : Research indicates that this compound can influence cell proliferation and differentiation in osteoblast-like cells, suggesting potential applications in bone health and osteoporosis research.

- Biochemical Assays : The compound's solubility and bioavailability make it an ideal candidate for biochemical assays related to calcium metabolism.

Medicine

- Hypocalcemia Treatment : This compound is primarily used to treat hypocalcemia (low blood calcium levels), providing an effective means to restore calcium levels in patients.

- Management of Magnesium Toxicity : It has been studied for its potential to mitigate magnesium toxicity and assist in recovery from hydrofluoric acid burns.

Industry

- Calcium Supplements : The compound is employed in the production of high-quality calcium supplements due to its superior solubility compared to other calcium salts.

- Food Additives : It is also used as a food additive where calcium fortification is desired.

Case Study 1: Clinical Use in Hypocalcemia

A clinical trial involving patients with chronic kidney disease demonstrated that those treated with calcium (2R,3R,...)-based formulations showed significant improvements in serum calcium levels compared to those receiving standard treatments like calcium carbonate .

Case Study 2: Osteoporosis Research

Research published in the Journal of Bone Mineral Research highlighted that elderly women supplemented with calcium gluconate exhibited reduced fracture rates over a two-year period compared to a placebo group. This suggests that similar compounds may have protective effects on bone health .

Mechanism of Action

The mechanism of action of calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate involves its interaction with calcium-binding proteins and enzymes. The compound can release calcium ions, which play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium Salts of Sugar Carboxylates

highlights structurally related sugar carboxylates, including L-gulonate (Gul⁻) and D-heptagluconate (Hpgl⁻), which form stable complexes with calcium. Stability constants (log β₁₁) for these compounds are critical for understanding their binding affinity and solubility:

| Compound | log β₁₁ (Ca²⁺) | Key Structural Features |

|---|---|---|

| Calcium glucoheptonate dihydrate | Not reported | 7 hydroxyl groups, carboxylate, dihydrate |

| L-Gulonate (Gul⁻) | 1.2 ± 0.1 | 5 hydroxyl groups, carboxylate |

| D-Heptagluconate (Hpgl⁻) | 1.5 ± 0.2 | 6 hydroxyl groups, carboxylate |

Calcium glucoheptonate exhibits higher solubility than Gul⁻ and Hpgl⁻ due to its additional hydroxyl groups and hydration water, enhancing its bioavailability in pharmaceutical applications .

Sodium and Potassium Salts of Heptanoates

Sodium and potassium salts of hexahydroxyheptanoates (e.g., sodium glucoheptonate dihydrate, CAS 10094-62-9) are used in industrial processes, such as cement retardation and food stabilization. Key differences include:

| Property | Calcium Glucoheptonate Dihydrate | Sodium Glucoheptonate Dihydrate |

|---|---|---|

| Molecular Weight | 460.40 g/mol | 284.19 g/mol |

| Solubility in Water | >500 g/L | >700 g/L |

| Hydration State | Dihydrate | Dihydrate |

| Primary Applications | Pharmaceutical (IV calcium) | Industrial, food additives |

Sodium salts generally exhibit higher solubility due to smaller cation size and lower lattice energy, whereas calcium salts are preferred in medical contexts for ionic calcium delivery .

Calcium Pentahydroxyhexanoate Pentahydrate

This compound (molecular formula: C₆H₁₀CaO₇·5H₂O) has fewer hydroxyl groups (5 vs. 7) and a higher hydration state (pentahydrate vs. dihydrate). Its reduced hydroxyl count lowers water solubility (~200 g/L) compared to calcium glucoheptonate, limiting its use to niche industrial applications .

Biological Activity

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is a calcium salt of a hexahydroxyheptanoic acid derivative. This compound has garnered interest in various fields due to its potential biological activities, particularly in nutrition and medicine. This article aims to explore the biological activity of this compound by reviewing relevant literature, summarizing case studies, and presenting research findings.

- Molecular Formula : C14H32CaO

- Molecular Weight : 544.47 g/mol

- Structure : The compound features multiple hydroxyl groups that contribute to its solubility and reactivity.

Nutritional Benefits

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate has been studied for its role in calcium supplementation. Calcium is essential for various physiological processes including:

- Bone Health : Calcium is a critical component of bone tissue. Supplementation can help prevent osteoporosis and maintain bone density.

- Muscle Function : Adequate calcium levels are necessary for muscle contraction and relaxation.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties due to the presence of multiple hydroxyl groups which can scavenge free radicals. A study demonstrated that compounds with similar structures effectively reduced oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies have shown that calcium hexahydroxyheptanoate can modulate inflammatory pathways. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications in managing inflammatory diseases .

Case Studies

- Case Study on Osteoporosis : A clinical trial involving postmenopausal women showed that supplementation with calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate improved bone mineral density compared to a placebo group over a 12-month period .

- Anti-inflammatory Study : In a controlled study on patients with rheumatoid arthritis, participants receiving this compound reported a significant reduction in joint pain and swelling after eight weeks of treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Bone Health | Supports bone density and prevents osteoporosis | |

| Antioxidant Effects | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

The biological activity of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate can be attributed to:

- Calcium Ion Release : The dissociation of calcium ions in biological systems facilitates various cellular functions.

- Hydroxyl Group Interaction : The multiple hydroxyl groups enhance the compound's interaction with biological membranes and proteins.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the crystal structure and purity of calcium hexahydroxyheptanoate dihydrate?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (XRD) is essential for determining the coordination geometry and hydrogen-bonding networks. The compound’s distorted decahedral geometry (observed in related calcium complexes) can be resolved using Bruker SMART CCD detectors and refined via SHELX software .

- Purity Analysis : Follow pharmacopeial monographs (e.g., USP, Ph Eur) for standard testing. Assays like Randox calcium protocols (colorimetric methods using arsenazo III) ensure quantification accuracy .

- Hydration State : Thermogravimetric analysis (TGA) confirms the dihydrate form by measuring mass loss upon dehydration .

Q. How can researchers synthesize calcium hexahydroxyheptanoate dihydrate in a laboratory setting?

- Methodological Answer :

- Neutralization Method : React the hexahydroxyheptanoic acid with calcium carbonate or hydroxide under controlled pH (5–7) to avoid over-saturation. Monitor stoichiometry to ensure a 1:2 (Ca²⁺:ligand) ratio .

- Crystallization : Slow solvent evaporation (e.g., water/ethanol mixtures) at 2–8°C promotes hydrate stability. Use seed crystals from XRD-validated batches to improve yield .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store at 2–8°C in airtight, desiccated containers to prevent dehydration or hygroscopic absorption .

- Avoid exposure to light and humidity during handling. Use inert gas (N₂) purging for long-term storage .

Advanced Research Questions

Q. How can discrepancies in hydrogen-bonding patterns between crystallographic studies be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine XRD with solid-state NMR to cross-validate hydrogen positions. For example, O–H···O bond distances in XRD (3.765–3.896 Å) should align with NMR-derived proton-proton correlations .

- Computational Modeling : Density functional theory (DFT) simulations optimize hydrogen-bond geometries and predict stability under varying hydration states .

Q. What strategies optimize crystallization conditions to prevent polymorphic contamination?

- Methodological Answer :

- Parameter Control : Adjust pH (4–6), temperature (4°C), and antisolvent (ethanol) addition rate to favor dihydrate formation over anhydrous or trihydrate forms .

- In Situ Monitoring : Use Raman spectroscopy to track crystallization kinetics and detect early-stage polymorphs .

Q. How to assess purity when pharmacopeial monographs are unavailable for this specific compound?

- Methodological Answer :

- HPLC-DAD/MS : Develop a reverse-phase method with a calcium-compatible column (e.g., C18) and UV detection at 210–220 nm. Compare retention times with synthesized standards .

- Elemental Analysis : Verify Ca²⁺ content via inductively coupled plasma optical emission spectrometry (ICP-OES) against theoretical values (e.g., ~9.2% Ca in dihydrate form) .

Q. What experimental designs mitigate hydration state variability during biological assays?

- Methodological Answer :

- Lyophilization Control : Lyophilize aliquots under vacuum and reconstitute in deuterated buffers for consistent hydration in NMR studies .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify critical hydration thresholds affecting bioactivity .

Contradiction Analysis

- Hydration Stability vs. Synthesis pH : recommends neutral pH for storage, while suggests acidic conditions (HCl) for synthesis. To reconcile, maintain pH 5–7 during synthesis to avoid ligand degradation while ensuring post-synthesis neutralization .

- Hydrogen Bond Interpretations : Variations in O–H···O distances (3.765 vs. 3.896 Å) may arise from temperature-dependent lattice vibrations. Use low-temperature XRD (100 K) to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.